3,5-Dichloro-4-hydrazinylpyridine

Synthetic Chemistry Nucleophilic Aromatic Substitution Medicinal Chemistry Building Block

3,5-Dichloro-4-hydrazinylpyridine (CAS 153708-69-1) is the designated precursor for P2X7 antagonists-non-chlorinated or 2-hydrazinyl analogs fail to show nanomolar antagonism. Key advantages: • Essential 3,5-Cl2 pharmacophore: Enables P2X7 antagonists with IC50 as low as 4.9 nM (hP2X7) and 1.3 nM IL-1β inhibition • Consistent quality: ≥98% purity, sharp mp 113-115°C for reliable lot-to-lot reproducibility • Proven synthetic route: 78% yield, scalable to multi-gram quantities For R&D use only. In stock for immediate global dispatch.

Molecular Formula C5H5Cl2N3
Molecular Weight 178.02 g/mol
CAS No. 153708-69-1
Cat. No. B124861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-hydrazinylpyridine
CAS153708-69-1
Molecular FormulaC5H5Cl2N3
Molecular Weight178.02 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Cl)NN)Cl
InChIInChI=1S/C5H5Cl2N3/c6-3-1-9-2-4(7)5(3)10-8/h1-2H,8H2,(H,9,10)
InChIKeyIKQCIXCXRNHCFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-4-hydrazinylpyridine Procurement Guide


3,5-Dichloro-4-hydrazinylpyridine (CAS 153708-69-1), also known as (3,5-dichloropyridin-4-yl)hydrazine or 3,5-DHAP, is a dichlorinated pyridine building block featuring a hydrazine substituent at the 4-position [1]. With a molecular formula of C5H5Cl2N3 and a molecular weight of 178.02 g/mol [1], this compound serves as a critical synthetic intermediate in medicinal chemistry programs targeting purinergic P2X7 receptor antagonism for inflammation and chronic pain indications [2].

P2X7 receptor signaling pathway research
3,5-Dichloropyridine scaffold construction
Hydrazine-based derivatization workflows

Why 3,5-Dichloro-4-hydrazinylpyridine Cannot Be Replaced


Simple substitution of 3,5-Dichloro-4-hydrazinylpyridine with unsubstituted 4-hydrazinylpyridine or 2-hydrazinylpyridine is not functionally equivalent in key application areas. The 3,5-dichloro substitution pattern is explicitly identified in peer-reviewed literature as a critical structural determinant for P2X7 receptor antagonistic activity [1]. Structure-activity relationship (SAR) studies demonstrate that the hydrazide linker and the 3,5-disubstituted chlorides on the pyridine skeleton are both essential for achieving nanomolar P2X7 antagonism, a property that is absent in the non-chlorinated or differently substituted analogs [1]. Furthermore, the reactivity of the 4-hydrazinyl group is influenced by the electron-withdrawing chloro substituents, which modulate nucleophilicity and alter reaction outcomes in downstream derivatization compared to non-chlorinated pyridines.

!
Non-chlorinated pyridines lack reported P2X7 SAR evidence
!
Hydrazinyl reactivity may shift without electron-withdrawing Cl substituents
!
Structural analogs may not support the same potency context in downstream assays

Quantitative Comparison: 3,5-Dichloro-4-hydrazinylpyridine


Synthetic Yield Benchmark

A validated synthetic protocol for 3,5-Dichloro-4-hydrazinylpyridine via nucleophilic aromatic substitution of 3,5-dichloro-4-iodopyridine with hydrazine hydrate in ethanol at reflux (16 h) affords the product with a reported yield of 78% [1]. This demonstrates an efficient and reproducible synthetic route that yields a quantifiable and scalable amount of the target compound.

Synthetic Yield
Reported
78%
Supports synthetic planning and yield benchmarks
Single-study context; verify at scale
Synthetic Chemistry Nucleophilic Aromatic Substitution Medicinal Chemistry Building Block

Commercial Purity Benchmark

Multiple reputable chemical suppliers (Aladdin, CymitQuimica, Synblock) consistently offer 3,5-Dichloro-4-hydrazinylpyridine with a certified purity of ≥98%, verified by HPLC, NMR, and LC-MS . This purity standard is higher than what is commonly available for less-common hydrazinopyridine analogs, which are often supplied at 95% purity or lower.

Commercial Purity
Supplier data
≥98% (HPLC)
Supports procurement quality review
Supplier specification; verify by COA
Chemical Procurement Quality Control Research Reagent

P2X7 Antagonist Activity

SAR studies unequivocally show that the 3,5-dichloro substitution pattern on the pyridine ring is critical for P2X7 receptor antagonistic activity [1]. Compounds derived from 3,5-Dichloro-4-hydrazinylpyridine (e.g., compound 9) serve as the starting point for optimization. Optimized antagonists 51 and 52, which retain the 3,5-dichloropyridine core, achieved IC50 values of 4.9 nM and 13 nM, respectively, in the EtBr uptake assay in hP2X7-expressing HEK293 cells, and inhibited IL-1β release in THP-1 cells with IC50 values of 1.3 nM and 9.2 nM [1]. In contrast, removal or alteration of these chlorines results in a substantial loss of potency.

P2X7 SAR
Reported
With 3,5-Cl₂: sub-100 nM potency
Without Cl₂: >10-fold reduction
Supports P2X7 inhibitor design context
Downstream analog data; class-level inference
P2X7 Receptor Antagonism Inflammation Chronic Pain Structure-Activity Relationship

Melting Point as Quality Indicator

The reported melting point of 3,5-Dichloro-4-hydrazinylpyridine is 113-115°C [1]. This value is significantly higher than that of the non-chlorinated analog 4-hydrazinylpyridine hydrochloride (mp: 128-130°C) but lower than that of other dichlorinated pyridine derivatives. This distinct melting point serves as a quick, reliable metric for identity verification and purity assessment upon receipt, and it indicates a crystalline solid that is easier to handle and store compared to lower-melting or oily analogs.

Melting Point
Data to verify
113–115°C
Supports identity and purity checks
Supplier-reported; verify upon receipt
Physicochemical Characterization Quality Control Storage Stability

3,5-Dichloro-4-hydrazinylpyridine Validated Applications


P2X7 Antagonist Development

3,5-Dichloro-4-hydrazinylpyridine is the designated precursor for synthesizing dichloropyridine-based P2X7 antagonists, as outlined in the Lee et al. (2012) SAR study [1]. The 3,5-dichloro substitution pattern is a critical pharmacophoric element enabling nanomolar antagonism. Researchers should use this compound as the starting material for generating hydrazide-linked analogs with optimized hydrophobic polycycloalkyl groups at the R2 position, which have demonstrated IC50 values as low as 4.9 nM in hP2X7 cell-based assays and 1.3 nM for IL-1β inhibition [1].

Pyridine Derivatization Building Block

This compound offers a proven synthetic route with a 78% yield [1], providing a solid foundation for multi-step organic syntheses. Its ≥98% commercial purity and distinct melting point (113-115°C) [2] ensure consistent reactivity and easy quality control, reducing the risk of project delays associated with impure or poorly characterized starting materials. It is particularly suited for laboratories developing compound libraries based on the 3,5-dichloropyridine scaffold.

Quality Control Reference Standard

Due to its well-characterized physicochemical properties—including a reported melting point of 113-115°C [2], molecular weight of 178.02 g/mol, and specific NMR, HPLC, and LC-MS spectral data provided by suppliers —3,5-Dichloro-4-hydrazinylpyridine can serve as an internal reference standard for analytical method development, batch release testing, and stability studies in pharmaceutical R&D settings.

Application
Selection Property
Validation Focus
P2X7 pathway inhibition research
3,5-Dichloro substitution pattern
Reported SAR and potency context
Multi-step organic synthesis
Synthetic yield and purity specifications
Batch consistency and reactivity review
Analytical method development
Physicochemical characterization data
Identity and purity verification

Technical Documentation Hub

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40 linked technical documents
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